Ethane-1,2-diylbis(triphenylphosphonium) bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethane-1,2-diylbis(triphenylphosphonium) bromide: is a chemical compound with the molecular formula C38H34Br2P2 and a molecular weight of 712.43 g/mol . It is also known by other names such as Dimethylenebis(triphenylphosphonium) dibromide and Ethylenebis(triphenylphosphonium bromide) . This compound is characterized by its hygroscopic nature and high melting point of 317-320°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethane-1,2-diylbis(triphenylphosphonium) bromide typically involves the reaction of triphenylphosphine with 1,2-dibromoethane . The reaction is carried out in an appropriate solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Ethane-1,2-diylbis(triphenylphosphonium) bromide undergoes various types of chemical reactions, including substitution and oxidation reactions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as or .
Oxidation Reactions: These reactions can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield phosphonium salts , while oxidation reactions can produce phosphine oxides .
Scientific Research Applications
Ethane-1,2-diylbis(triphenylphosphonium) bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Ethane-1,2-diylbis(triphenylphosphonium) bromide exerts its effects involves its ability to interact with biological membranes and mitochondria . The compound’s lipophilic triphenylphosphonium groups facilitate its accumulation within the mitochondrial matrix , where it can influence mitochondrial function and cellular energy production . This targeting ability makes it a valuable tool in studies of mitochondrial physiology and pathology .
Comparison with Similar Compounds
Ethane-1,2-diylbis(triphenylphosphonium) bromide can be compared with other similar compounds such as:
- Methyltriphenylphosphonium bromide
- Ethyltriphenylphosphonium bromide
- Phenyltrimethylphosphonium bromide
These compounds share similar phosphonium cation structures but differ in their alkyl substituents . This compound is unique due to its ethylene bridge , which imparts distinct chemical properties and biological activities .
Biological Activity
Ethane-1,2-diylbis(triphenylphosphonium) bromide, commonly referred to as TPP-bis, is a phosphonium salt that has garnered attention in various fields, including chemistry, biology, and medicine. Its unique structure allows it to interact with biological systems, particularly in mitochondrial targeting and drug delivery applications. This article delves into the biological activity of TPP-bis, highlighting its mechanisms of action, applications in research and medicine, and relevant case studies.
Chemical Structure and Properties
TPP-bis has the following chemical structure:
- Molecular Formula : C30H30BrP2
- Molecular Weight : 515.44 g/mol
- CAS Number : 1519-45-5
The compound consists of two triphenylphosphonium groups linked by an ethylene bridge (C2H4). This structure is crucial for its biological activity, particularly its ability to cross cellular membranes and accumulate in mitochondria.
TPP-bis functions primarily through:
- Mitochondrial Targeting : The positive charge of the triphenylphosphonium moiety facilitates its accumulation in mitochondria due to the negative membrane potential of these organelles. This property is leveraged in drug delivery systems aimed at targeting mitochondrial dysfunctions associated with various diseases .
- Cell Membrane Permeability : TPP-bis enhances the permeability of cell membranes, allowing for increased uptake of therapeutic agents. This characteristic is particularly useful in cancer therapy, where it can improve the efficacy of chemotherapeutic drugs .
Anticancer Activity
Several studies have investigated the anticancer properties of TPP-bis:
- Cytotoxicity Studies : In vitro assays have shown that TPP-bis exhibits significant cytotoxic effects against various cancer cell lines, including colon (HST-116), melanoma (A375), prostate (PC-3), and breast carcinoma (T-47D) cells. The compound's effectiveness is attributed to its ability to induce apoptosis through mitochondrial pathways .
- Mechanistic Insights : Research indicates that TPP-bis can disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death. This mechanism has been linked to its potential as a selective agent against cancer cells while sparing normal cells .
Drug Delivery Systems
TPP-bis has been explored as a carrier for drug delivery due to its favorable properties:
- Mitochondria-Targeting Drug Conjugates : Studies have demonstrated that conjugating TPP-bis with various therapeutic agents enhances their delivery specifically to mitochondria. For example, TPP-bis conjugates have shown improved efficacy in delivering anticancer drugs directly to tumor cells .
- Formulation Development : The development of liposomal formulations incorporating TPP-bis has been reported, which enhances the stability and bioavailability of drugs while minimizing systemic toxicity .
Case Studies
Several key studies illustrate the biological activity of TPP-bis:
- Study on Cytotoxicity : A study evaluating the cytotoxic effects of TPP-bis on human cancer cell lines reported a dose-dependent response with IC50 values indicating potent activity at low micromolar concentrations. The study also highlighted the compound's ability to inhibit DNA synthesis in cancer cells without affecting normal cells significantly .
- Mitochondrial Function Assessment : Research assessing mitochondrial membrane potential changes upon treatment with TPP-bis indicated significant depolarization in cancer cells compared to control groups. This effect correlates with increased apoptosis markers such as cleaved caspase-3 and PARP .
- Therapeutic Efficacy in Vivo : Animal model studies demonstrated that TPP-bis conjugates significantly reduced tumor growth compared to untreated controls, showcasing their potential for clinical applications in cancer therapy .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
Methyltriphenylphosphonium bromide | Monophosphonium | Moderate cytotoxicity |
Ethyltriphenylphosphonium bromide | Monophosphonium | Lower mitochondrial targeting |
Phenyltrimethylphosphonium bromide | Monophosphonium | Limited application |
This compound | Diphosphonium | High cytotoxicity; excellent mitochondrial targeting |
Properties
CAS No. |
1519-45-5 |
---|---|
Molecular Formula |
C38H34BrP2+ |
Molecular Weight |
632.5 g/mol |
IUPAC Name |
triphenyl(2-triphenylphosphaniumylethyl)phosphanium;bromide |
InChI |
InChI=1S/C38H34P2.BrH/c1-7-19-33(20-8-1)39(34-21-9-2-10-22-34,35-23-11-3-12-24-35)31-32-40(36-25-13-4-14-26-36,37-27-15-5-16-28-37)38-29-17-6-18-30-38;/h1-30H,31-32H2;1H/q+2;/p-1 |
InChI Key |
CHRKHMGMGKEAAN-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)[P+](CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-].[Br-] |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-] |
Key on ui other cas no. |
1519-45-5 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.